Gmpsp

Tachykinin NK1 receptor Smooth muscle contraction

Gmpsp (CAS 77160-85-1) is a critical research tool for differentiating NK1 receptor populations due to its unique pharmacological fingerprint. Its N-methylation at Phe7 drastically reduces spasmogenic potency to 7% of the parent compound while conferring enhanced stability in hypothalamic preparations. This distinct profile, contrasting sharply with high-affinity agonists like septide, ensures experimental reproducibility and precise SAR analysis. Ideal for ex vivo CNS assays.

Molecular Formula C37H51N7O7S
Molecular Weight 737.9 g/mol
CAS No. 77160-85-1
Cat. No. B1217738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGmpsp
CAS77160-85-1
Synonyms6-pGlu-7-N-MePhe-substance P (6-11)
GMPSP
substance P (6-11), pGlu(6)-N-MePhe(7)-
substance P(6-11), pyroglutamyl(6)-N-methylphenylalanine(7)-
Molecular FormulaC37H51N7O7S
Molecular Weight737.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C1CCC(=O)N1)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC
InChIInChI=1S/C37H51N7O7S/c1-23(2)19-29(37(51)42-27(17-18-52-4)35(49)44-34(48)26-15-16-31(45)40-26)41-32(46)22-39-33(47)30(21-25-13-9-6-10-14-25)43-36(50)28(38-3)20-24-11-7-5-8-12-24/h5-14,23,26-30,38H,15-22H2,1-4H3,(H,39,47)(H,40,45)(H,41,46)(H,42,51)(H,43,50)(H,44,48,49)/t26-,27-,28-,29-,30-/m0/s1
InChIKeyFENXCFFAHGRCAH-IIZANFQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Gmpsp (CAS 77160-85-1) as a Substance P Fragment Analog for Tachykinin Receptor Research


Gmpsp (CAS 77160-85-1) is a synthetic hexapeptide analog of the C-terminal fragment of Substance P (SP), specifically designated as [pGlu6, N-MePhe7]SP6-11 [1]. This compound belongs to the tachykinin peptide family and is utilized as a research tool for investigating neurokinin (NK) receptor pharmacology, particularly the NK1 and NK3 receptor subtypes . Its molecular formula is C37H51N7O7S, with a molecular weight of 737.91 g/mol [1].

Why Generic Substitution of Gmpsp (77160-85-1) with Other Substance P Analogs Fails in Critical Assays


Substance P analogs exhibit profound differences in receptor subtype selectivity, potency, and metabolic stability, precluding generic substitution [1]. For instance, the parent peptide [pGlu6]SP6-11 shows a 0.44-fold selectivity ratio for NK1 over NK3 receptors, whereas a closely related analog (Compound 7) demonstrates a 3.16-fold selectivity for NK3, representing a 7.2-fold shift in receptor preference [2]. Similarly, the introduction of a single N-methylation in Gmpsp drastically reduces spasmogenic potency to just 7% of the parent compound while altering its tissue-specific proteolytic stability [3]. These quantifiable differences in activity and degradation profiles underscore that each analog possesses a unique pharmacological fingerprint, making direct interchangeability impossible without compromising experimental reproducibility and data interpretation.

Quantitative Evidence Guide for Gmpsp (77160-85-1) Differentiation


Gmpsp Exhibits Drastically Reduced Spasmogenic Potency Compared to Parent [pGlu6]SP6-11

In a direct head-to-head comparison using the isolated guinea pig ileum (GPI) spasmogenic assay, the analog [pGlu6, N-Me Phe7]SP6-11 (IV), which is Gmpsp, demonstrated a significant drop in potency, retaining only 7% of the biological activity of the parent hexapeptide [pGlu6]SP6-11 [1].

Tachykinin NK1 receptor Smooth muscle contraction Structure-Activity Relationship

Gmpsp Shows Differential Proteolytic Stability in Hypothalamic vs. Parotid Systems

When evaluated for metabolic resistance in rat tissue slice systems, Gmpsp ([pGlu6, N-Me Phe7]SP6-11) was found to be more stable in the hypothalamic system than in the parotid system [1]. This contrasts with the parent compound [pGlu6]SP6-11, which is susceptible to degradation in both systems, and with another analog ([pGlu6, N-Me Leu10]SP6-11) which showed improved stability specifically in the parotid system but not in the hypothalamus [1].

Proteolytic stability Neuropeptide degradation Ex vivo assay Tissue-specific metabolism

Gmpsp Lacks the High NK1 Potency and Functional Profile of Septide

In the rat urinary bladder assay, the selective NK1 agonist septide ([pGlu6, Pro9]SP6-11) is potently antagonized by non-peptide NK1 antagonists RP 67580 and CP-96,345 (pKB values 7.5 and 6.5, respectively) [1]. In contrast, Gmpsp lacks the Pro9 substitution crucial for this high-affinity interaction with the 'septide-sensitive' NK1 receptor subtype, and instead exhibits extremely low spasmogenic potency (7% of [pGlu6]SP6-11) [2], indicating a fundamentally different pharmacological profile.

NK1 receptor Septide-sensitive receptor Functional selectivity In vitro pharmacology

Gmpsp is a Poor Substitute for Senktide in NK3 Receptor Studies

Senktide (succinyl[Asp6, MePhe8]SP6-11) is a highly potent and selective NK3 receptor agonist, with reported EC50 values ranging from 0.5-3 nM, and is >10,000-fold selective over NK1 receptors [1]. While Gmpsp also contains a modification at the Phe7 position (N-MePhe7) instead of Phe8, structure-activity relationship studies on related analogs indicate that the [pGlu6, N-MePhe8] substitution pattern is critical for conferring NK3 selectivity and high potency [2]. Consequently, Gmpsp is predicted to have significantly lower potency and selectivity for NK3 receptors compared to senktide.

NK3 receptor Senktide Receptor selectivity Functional assay

Recommended Application Scenarios for Gmpsp (77160-85-1) Based on Quantitative Evidence


Investigating the Functional Impact of Phe7 N-Methylation on NK1 Receptor Activity

Gmpsp serves as a critical tool for structure-activity relationship (SAR) studies aimed at understanding the role of N-methylation at the Phe7 position of substance P fragments. Its drastically reduced spasmogenic potency (7% of parent [pGlu6]SP6-11) [1] provides a clear functional readout for this specific modification, allowing researchers to correlate structural changes with loss of NK1 receptor efficacy.

Discriminating NK1 Receptor Subtypes or Conformational States

Due to its distinct pharmacological profile compared to septide (a high-affinity agonist for a proposed NK1 receptor subtype) [1], Gmpsp can be employed as a pharmacological tool to differentiate between NK1 receptor populations. Its weak potency in standard NK1 assays, contrasted with septide's high potency, helps delineate the presence of 'septide-sensitive' versus 'classical' NK1 receptor conformers in tissues like the rat urinary bladder or guinea pig ileum [2].

Ex Vivo Studies of Neuropeptide Degradation in the Hypothalamus

Gmpsp's enhanced stability in hypothalamic slice preparations compared to parotid slices [1] makes it a suitable candidate for ex vivo assays examining the function of substance P fragments in hypothalamic tissue. Its resistance to local peptidases allows for a longer window of biological activity, facilitating studies on central nervous system functions such as neuroendocrine regulation or cardiovascular control [2].

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